molecular formula C12H14N4 B7554132 (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile

(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile

Cat. No. B7554132
M. Wt: 214.27 g/mol
InChI Key: NUSHGBRUQQZNKX-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor is a potent inhibitor of protein phosphatase 2A, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor works by inhibiting the activity of protein phosphatase 2A, which is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound inhibitor binds to the catalytic subunit of this compound, preventing it from dephosphorylating its substrates. This leads to the accumulation of phosphorylated proteins, which can induce apoptosis and suppress cell proliferation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis and suppress cell proliferation in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound inhibitor has also been shown to regulate the expression of various genes involved in cellular processes, including cell cycle progression and DNA repair.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor in lab experiments is its potent inhibitory activity against protein phosphatase 2A. This makes it an excellent tool for studying the role of this compound in various cellular processes. However, one limitation of using this compound inhibitor is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for research on (E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor. One direction is to study its potential therapeutic applications in other diseases, including diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of this compound, which can be used as therapeutic agents. Additionally, more research is needed to understand the mechanism of action of this compound inhibitor and its effects on cellular processes.

Synthesis Methods

(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor can be synthesized using a variety of methods, including the reaction of 4-pyridin-2-ylpiperazine with propargyl bromide, followed by the reaction of the resulting compound with cyanogen bromide. Another method involves the reaction of 4-pyridin-2-ylpiperazine with propargyl alcohol, followed by the reaction of the resulting compound with cyanogen bromide. Both methods result in the formation of this compound.

Scientific Research Applications

(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound inhibitor has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-5-3-7-15-8-10-16(11-9-15)12-4-1-2-6-14-12/h1-4,6-7H,8-11H2/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSHGBRUQQZNKX-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=CC#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C/C#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.